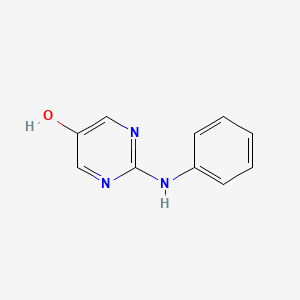

2-(Phenylamino)-5-pyrimidinol

描述

Structure

3D Structure

属性

CAS 编号 |

956128-06-6 |

|---|---|

分子式 |

C10H9N3O |

分子量 |

187.20 g/mol |

IUPAC 名称 |

2-anilinopyrimidin-5-ol |

InChI |

InChI=1S/C10H9N3O/c14-9-6-11-10(12-7-9)13-8-4-2-1-3-5-8/h1-7,14H,(H,11,12,13) |

InChI 键 |

BGFDUCFLQJCFCQ-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)NC2=NC=C(C=N2)O |

产品来源 |

United States |

Synthetic Methodologies and Reaction Pathways for 2 Phenylamino 5 Pyrimidinol

Established Synthetic Routes to 2-(Phenylamino)-5-pyrimidinol

Classical Condensation Reactions

The foundational method for constructing the pyrimidine (B1678525) ring of this compound involves the condensation of a 1,3-bifunctional three-carbon fragment with an amidine, urea, thiourea, or guanidine (B92328) derivative. bu.edu.eg This approach is a cornerstone of pyrimidine synthesis. bu.edu.eg A common variation is the Claisen condensation, a carbon-carbon bond-forming reaction that occurs between two esters or an ester and another carbonyl compound in the presence of a strong base. byjus.com The product of this reaction is typically a β-keto ester or a β-diketone. byjus.com For the synthesis of pyrimidine derivatives, a frequently employed strategy involves the reaction of an appropriate precursor with aniline (B41778). For instance, the synthesis of 4,6-Dimethyl-2-(phenylamino)pyrimidin-5-ol often utilizes the condensation of 4-methyl-5-hydroxy-6-aminopyrimidine with aniline. smolecule.com

Multi-component Reaction Approaches

Multi-component reactions (MCRs), which involve the reaction of three or more starting materials in a single step to form a product that incorporates most or all of the atoms of the reactants, offer an efficient alternative to traditional multi-step syntheses. organic-chemistry.orgnih.gov Several named MCRs, such as the Biginelli, Mannich, and Hantzsch reactions, are well-established for synthesizing heterocyclic compounds, including pyrimidine derivatives. organic-chemistry.orgnih.gov These reactions are prized for their atom economy and the structural complexity they can generate in a single operation. nih.gov For example, a three-component, one-pot method has been developed for the synthesis of N-heteroaryl-arylmethyl phenols by reacting aromatic aldehydes, heteroaryl amines (like 2-aminopyrimidine), and phenols without the need for a catalyst and under solvent-free conditions. nih.govresearchgate.net

Novel and Green Chemistry Syntheses of this compound

In recent years, the principles of green chemistry have increasingly influenced the development of synthetic methodologies. This has led to the exploration of catalytic systems and environmentally friendly reaction conditions for the synthesis of pyrimidine derivatives.

Catalytic Systems in this compound Synthesis

A variety of catalysts have been employed to enhance the efficiency and selectivity of pyrimidine synthesis. These include organocatalysts (like l-proline (B1679175) and p-toluenesulfonic acid), metal catalysts (such as antimony trichloride (B1173362) and zirconium(IV) tetrachloride), and ionic liquids. nih.gov Asymmetric catalysis, in particular, has emerged as a powerful tool for creating enantiomerically pure chiral molecules. frontiersin.org For instance, the synthesis of pyrimidine-based inhibitors has been achieved through palladium-catalyzed coupling reactions. mdpi.com Polyoxometalates (POMs) have also been investigated as catalysts due to their tunable acidity, redox properties, and high thermal stability. sciopen.com

Solvent-Free and Environmentally Benign Protocols

Solvent-free reaction conditions represent a significant advancement in green chemistry, often leading to simpler work-up procedures and reduced environmental impact. nih.govresearchgate.net Mechanochemistry, which involves conducting reactions by grinding or milling, is another solvent-free technique that has been successfully applied to the synthesis of heterocyclic compounds like 2-phenylimidazo[1,2-α]pyridine. scielo.brresearchgate.net Microwave-assisted synthesis is another green chemistry tool that can accelerate reaction times and improve yields in the synthesis of pyridine (B92270) derivatives. nih.gov

Derivatization Strategies for this compound Analogs

The core structure of this compound can be modified to create a diverse range of analogs with potentially new or enhanced properties. Derivatization often targets the functional groups of the molecule. The hydroxyl group, for instance, allows for further functionalization, making it a versatile intermediate in synthetic chemistry. smolecule.com

Common derivatization strategies include:

Substitution on the phenyl ring: Introducing various substituents on the phenyl group can modulate the electronic and steric properties of the molecule. rsc.org

Modification of the pyrimidine core: The pyrimidine ring itself can be altered, for example, by introducing different substituents at various positions.

Functional group transformation: The amino and hydroxyl groups can be converted into other functionalities. For example, the amino group can be acylated or alkylated, and the hydroxyl group can be etherified or esterified.

A specific example of derivatization involves the synthesis of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives, which have been investigated as potent Mnk2 inhibitors. nih.gov Another study focused on creating (2-(phenylamino)thieno[3,2-d]pyrimidin-4-yl)(3,4,5-trimethoxyphenyl)methanone analogues as anti-tubulin polymerization agents. nih.gov

Below is a table summarizing various synthetic approaches for pyrimidine derivatives:

| Synthetic Approach | Key Features | Catalyst/Conditions | Reference(s) |

| Classical Condensation | Reaction of a 1,3-bifunctional fragment with an amidine derivative. | Strong base (e.g., sodium alkoxide) | bu.edu.egbyjus.com |

| Multi-component Reactions | Three or more reactants in a single step. | Often catalyst-free or uses simple catalysts. | organic-chemistry.orgnih.govnih.govresearchgate.net |

| Catalytic Synthesis | Use of organo-, metal-, or biocatalysts to improve efficiency. | Pd(OAc)₂, Polyoxometalates, etc. | nih.govfrontiersin.orgmdpi.comsciopen.com |

| Green Chemistry Protocols | Solvent-free, microwave-assisted, or mechanochemical methods. | Grinding, microwave irradiation. | nih.govresearchgate.netscielo.brresearchgate.netnih.gov |

Functional Group Modifications on the Phenyl Ring

Modifications to the phenyl ring of the 2-phenylamino substituent are critical for tuning the electronic and steric properties of the molecule. These changes can be achieved either by starting with a substituted aniline or by post-synthetic modification of the phenyl group.

Common synthetic routes often involve the nucleophilic aromatic substitution (SNAr) of a halogenated pyrimidine with a pre-functionalized aniline. For instance, the synthesis of analogs frequently involves coupling various substituted anilines with a 2-chloropyrimidine (B141910) precursor. nih.gov Another established strategy involves the direct nitration of the phenyl ring, which can then be followed by reduction to an amino group, providing a handle for further derivatization. rsc.org This amino group can then undergo a variety of reactions, such as acylation. For example, in the synthesis of related complex pyrimidine derivatives, an amino group on a phenyl ring is reacted with acryloyl chloride to form an acrylamide (B121943) side chain. nih.gov

Research into related structures, such as 2-amino-5-phenylpyrimidines, has systematically explored the introduction of a range of para-substituents on the phenyl ring, including methyl, chloro, bromo, fluoro, methoxy, and dimethylamino groups. rsc.org These modifications have been shown to influence the compound's physicochemical properties, such as its basicity (pKa). rsc.org

Table 1: Examples of Functional Group Modifications on the Phenyl Ring of Phenylaminopyrimidine Analogs

| Substituent on Phenyl Ring | Synthetic Approach | Precursor | Reference |

|---|---|---|---|

| Nitro (NO₂) | Nitration | 2-Methylsulphonyl-5-phenylpyrimidine | rsc.org |

| Amino (NH₂) | Reduction of nitro group | 2-Amino-5-p-nitrophenylpyrimidine | rsc.org |

| Acrylamide | Acylation of an amine | 6-chloro-N¹-(...)-4-fluorobenzene-1,2-diamine | nih.gov |

Substituent Effects on the Pyrimidine Core

The introduction of substituents onto the pyrimidine core significantly impacts the molecule's conformation and biological interactions. A notable example is the effect of methyl groups on the pyrimidine ring of this compound analogs designed as Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors. nih.gov

In one study, the introduction of two methyl groups at the 4 and 6 positions of the pyrimidine ring was well-tolerated and contributed to potent FGFR4 inhibitory activity. nih.gov The crystal structure of an analog, compound 6O, bound to FGFR4 showed that the dimethylated pyrimidine ring fits within the binding pocket and that one of the pyrimidine nitrogen atoms forms a crucial hydrogen bond with the backbone amide of residue Ala553. nih.gov However, further substitution can have detrimental effects. For instance, replacing the fluorine atoms on the phenyl ring of this methylated pyrimidine analog with larger chlorine atoms (compound 6P) resulted in a loss of hydrogen bonding to Ala553 and abolished the inhibitory activity. nih.gov This highlights a synergistic effect between substituents on the pyrimidine core and the phenylamino (B1219803) moiety.

Interestingly, removing the methyl groups from the pyrimidine ring of the chloro-substituted analog restored FGFR4 activity, indicating that the steric bulk of the methyl groups at the pyrimidine ring, in combination with other substituents, plays a crucial role in defining the molecule's biological function. nih.gov

Table 2: Effect of Pyrimidine and Phenyl Substituents on FGFR4 Inhibition

| Compound ID | Pyrimidine Substituents | Phenyl Substituents | Key Interaction with FGFR4 | FGFR4 Activity |

|---|---|---|---|---|

| 6O | 4,6-dimethyl | 2,6-difluoro-3,5-dimethoxy | Hydrogen bond to Ala553 | Active (IC₅₀ available for related compounds) |

| 6P | 4,6-dimethyl | 2,6-dichloro-3,5-dimethoxy | Hydrogen bond to Ala553 is lost | Inactive |

| 6P-1 | Unsubstituted | 2,6-dichloro-3,5-dimethoxy | Hydrogen bond to Ala553 | Active (IC₅₀ = 2.6 nM) |

Data synthesized from research on aminodimethylpyrimidinol derivatives. nih.gov

Post-Synthetic Modifications and Heterocyclic Annulations

Post-synthetic modifications of the this compound scaffold open avenues to novel, complex heterocyclic systems. The hydroxyl and amino groups present on the core structure are key sites for such transformations.

A significant post-synthetic modification is the direct thiation of the pyrimidinol. The hydroxyl group at the 5-position or a hydroxyl group at the 4-position in related isomers can be converted to a sulfhydryl (thiol) group using reagents like phosphorus pentasulfide. jst.go.jp This transformation is not only a functional group interconversion but also a gateway to heterocyclic annulation. For example, treating 5-acylamino-6-amino-4-pyrimidinols with phosphorus pentasulfide in pyridine has been shown to yield thiazolo[5,4-d]pyrimidine (B3050601) derivatives. jst.go.jp This type of reaction involves an intramolecular condensation to form a new, fused five-membered thiazole (B1198619) ring.

The pyrimidine core is a versatile platform for the construction of other fused heterocyclic systems. While not always starting directly from this compound, general methodologies demonstrate the potential for annulation. These include:

Pyrano[2,3-d]pyrimidines : Formed via one-pot, three-component reactions, indicating the pyrimidine ring's ability to participate in cyclocondensation reactions to form fused six-membered oxygen-containing rings. nih.gov

Pyrazolo[3,4-d]pyrimidines : Synthesized by reacting aminopyrazole carbonitriles with formic acid, showcasing the formation of a fused pyrazole (B372694) ring system. mdpi.com

These examples of annulation create rigid, polycyclic structures that are of great interest in medicinal chemistry for their ability to present pharmacophoric elements in a well-defined three-dimensional space. researchgate.net

Mechanistic Investigations of this compound Synthesis Reactions

The synthesis of the this compound core typically follows the principles of pyrimidine ring formation, which often involves the condensation of a three-carbon unit with a guanidine derivative. In this case, N-phenylguanidine would react with a suitable α,β-dicarbonyl compound or its equivalent.

Mechanistic studies on related pyrimidine syntheses provide insight into the probable reaction pathways. For instance, the palladium-catalyzed asymmetric hydrogenation of 2-hydroxypyrimidines suggests that the reaction proceeds through the tautomeric pyrimidin-2(1H)-one form. dicp.ac.cn The initial step is the hydrogenation of a C=N bond of the oxo-tautomer, followed by an acid-catalyzed isomerization and subsequent hydrogenation of an imine. dicp.ac.cn This highlights the crucial role of tautomerism in the reactivity of hydroxypyrimidines. The 5-hydroxy group in this compound would also engage in keto-enol tautomerism, influencing its reactivity.

Furthermore, catalysts can play a multifaceted role in the synthesis. In the I₂-catalyzed three-component synthesis of related pyrazolo[1,5-a]pyrimidines, mechanistic investigations revealed that iodine is critical for both the initial cyclization process and the subsequent C-H functionalization step. rsc.org This suggests that even seemingly simple condensations can involve complex catalytic cycles. The general synthesis of pyrimidines can be achieved through various multicomponent strategies, such as the reaction of ketones, amidines, and a one-carbon source, often proceeding through enamine intermediates and subsequent cyclization sequences. organic-chemistry.org

Advanced Spectroscopic and Structural Elucidation Techniques for 2 Phenylamino 5 Pyrimidinol

Nuclear Magnetic Resonance (NMR) Spectroscopy of 2-(Phenylamino)-5-pyrimidinol and Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, the precise arrangement of atoms can be determined.

Proton NMR (¹H NMR) Chemical Shift Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment of hydrogen atoms within a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it. In the case of this compound, distinct signals would be expected for the protons on the pyrimidine (B1678525) ring, the phenyl ring, the amino group, and the hydroxyl group.

The protons on the pyrimidine ring are expected to appear in the aromatic region of the spectrum, typically between δ 7.0 and 9.0 ppm. The exact chemical shifts would be influenced by the electronic effects of the phenylamino (B1219803) and hydroxyl substituents. For instance, the H-4 and H-6 protons of the pyrimidine ring would likely exhibit distinct signals due to their different proximities to the substituents. The proton on the hydroxyl group (-OH) is exchangeable and its chemical shift can vary depending on the solvent, concentration, and temperature, often appearing as a broad singlet. Similarly, the amino proton (-NH) would also present a broad signal. The protons of the phenyl group would typically appear as a multiplet in the range of δ 7.0-8.0 ppm, with the exact pattern depending on the substitution pattern of related derivatives. rsc.orgsemanticscholar.org

Table 1: Representative ¹H NMR Chemical Shift Data for Protons in Phenylamino Pyrimidine Derivatives

| Proton | Representative Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Pyrimidine H-4/H-6 | 8.0 - 8.5 | Singlet or Doublet |

| Phenyl H (ortho, meta, para) | 7.0 - 7.8 | Multiplet |

| NH | 9.0 - 10.0 | Broad Singlet |

| OH | Variable (often broad) | Broad Singlet |

Note: This data is representative of phenylamino pyrimidine structures and serves as an illustrative example.

Carbon-13 NMR (¹³C NMR) Structural Correlations

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts of the carbon atoms are indicative of their hybridization and chemical environment.

The carbon atoms of the pyrimidine ring are expected to resonate in the downfield region of the spectrum, typically between δ 140 and 165 ppm, due to the deshielding effect of the electronegative nitrogen atoms. The C-2 carbon, attached to the phenylamino group, and the C-5 carbon, bearing the hydroxyl group, would have their chemical shifts significantly influenced by these substituents. The carbons of the phenyl ring would appear in the aromatic region, generally between δ 115 and 140 ppm. The ipso-carbon of the phenyl ring (the carbon attached to the amino group) would have a chemical shift distinct from the other phenyl carbons. rsc.org

Table 2: Representative ¹³C NMR Chemical Shift Data for Carbons in Phenylamino Pyrimidine Derivatives

| Carbon | Representative Chemical Shift (δ, ppm) |

|---|---|

| Pyrimidine C-2 | 155 - 160 |

| Pyrimidine C-4/C-6 | 150 - 158 |

| Pyrimidine C-5 | 140 - 145 |

| Phenyl C (ipso) | 138 - 142 |

| Phenyl C (ortho, meta, para) | 118 - 130 |

Note: This data is representative of phenylamino pyrimidine structures and serves as an illustrative example.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

Two-dimensional (2D) NMR techniques are crucial for establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. For this compound, COSY would show correlations between adjacent protons on the phenyl ring, helping to assign their specific positions. It could also reveal any coupling between the pyrimidine protons. researchgate.netresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. HSQC is invaluable for assigning the carbon signals based on the already assigned proton signals. For example, the signals for the pyrimidine and phenyl protons would show cross-peaks with their corresponding carbon atoms. researchgate.netdoi.org

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. HMBC is essential for piecing together the entire molecular structure. For instance, correlations would be expected between the NH proton and the C-2 of the pyrimidine ring as well as the ipso-carbon of the phenyl ring. The pyrimidine protons would show correlations to neighboring pyrimidine carbons, confirming the substitution pattern. researchgate.netdoi.orgnih.gov

Mass Spectrometry (MS) Applications in this compound Research

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of a compound. For this compound (C₁₀H₉N₃O), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. This is a critical step in confirming the identity of a synthesized or isolated compound. rsc.orgnih.govembopress.org

Table 3: Theoretical Exact Mass of this compound

| Molecular Formula | Calculated Exact Mass (m/z) |

|---|

Fragmentation Pathway Analysis

In mass spectrometry, molecules can be induced to break apart into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can be used for structural elucidation. The fragmentation of this compound would likely involve cleavages at the bonds connecting the phenyl and pyrimidine rings, as well as fragmentation of the pyrimidine ring itself.

Common fragmentation pathways for related pyrimidine derivatives often involve the loss of small neutral molecules such as HCN, CO, and radicals. mdpi.comnih.govsapub.org For this compound, potential fragmentation could include:

Loss of the phenyl group.

Cleavage of the pyrimidine ring, leading to characteristic nitrogen-containing fragments.

Loss of the hydroxyl group as a water molecule.

By analyzing the masses of the fragment ions, a detailed picture of the molecule's structure can be constructed and confirmed. The study of fragmentation pathways in pyrimidine derivatives often reveals competitive routes that are influenced by the substituents on the ring. nih.govmdpi.com

Vibrational Spectroscopy: Infrared (IR) and Raman Studies of this compound

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying functional groups and elucidating the conformational properties of molecules. For this compound, these techniques would provide a detailed fingerprint of its molecular structure.

The vibrational spectrum of this compound is expected to be rich and complex, with characteristic bands arising from the phenyl group, the pyrimidine ring, the amino linker, and the hydroxyl group. Based on data from related compounds, the anticipated key functional group vibrations are summarized below.

The N-H stretching vibration of the secondary amine is expected in the range of 3300-3500 cm⁻¹. The O-H stretching vibration from the hydroxyl group would likely appear as a broad band in the region of 3200-3600 cm⁻¹, with its broadness indicative of hydrogen bonding. Aromatic C-H stretching vibrations from both the phenyl and pyrimidine rings are anticipated between 3000 and 3100 cm⁻¹. The C=N and C=C stretching vibrations within the pyrimidine and phenyl rings would produce a series of complex bands in the 1400-1650 cm⁻¹ region. The C-N stretching vibration of the phenylamino group is expected around 1260-1330 cm⁻¹ tsijournals.com. The O-H in-plane bending and C-O stretching vibrations are likely to be observed in the 1200-1400 cm⁻¹ range.

Table 1: Predicted Key Functional Group Vibrations for this compound in IR and Raman Spectroscopy

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|---|

| O-H | 3200-3600 (broad) | Stretching |

| N-H | 3300-3500 | Stretching |

| Aromatic C-H | 3000-3100 | Stretching |

| C=N / C=C | 1400-1650 | Ring Stretching |

| N-H | ~1600-1650 | Scissoring |

| C-N | 1260-1330 | Stretching |

| O-H | 1200-1400 | In-plane bending |

| C-O | 1000-1200 | Stretching |

| Aromatic C-H | 690-900 | Out-of-plane bending |

This table is predictive and based on data from analogous compounds.

The relative orientation of the phenyl ring with respect to the pyrimidine ring in this compound can be investigated through vibrational spectroscopy. Rotational isomers (conformers) would likely exhibit subtle but measurable differences in their IR and Raman spectra. For instance, the coupling of vibrational modes between the two rings would be sensitive to the dihedral angle between them. Theoretical calculations, such as Density Functional Theory (DFT), could be employed to predict the vibrational frequencies for different stable conformers. By comparing the experimental spectra with the calculated spectra, the most probable conformation in the solid state or in solution could be determined.

X-ray Crystallography of this compound and Co-crystals

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, offering insights into molecular geometry, packing, and intermolecular interactions.

A single-crystal X-ray diffraction study of this compound would reveal its precise molecular structure, including bond lengths, bond angles, and the planarity of the pyrimidine and phenyl rings. The crystal system, space group, and unit cell dimensions would also be determined, providing a complete picture of the crystal packing. Analysis of related structures, such as 2-aminopyrimidine (B69317), suggests that the molecule is likely to be planar or nearly planar.

The presence of both hydrogen bond donors (N-H and O-H groups) and acceptors (the nitrogen atoms of the pyrimidine ring and the oxygen of the hydroxyl group) in this compound suggests that its crystal structure will be dominated by an extensive network of hydrogen bonds. Based on the crystal structures of similar compounds, several types of hydrogen bonds are anticipated.

Strong N-H···N hydrogen bonds are commonly observed in aminopyrimidine derivatives, often forming dimeric or catemeric motifs. The hydroxyl group is also expected to participate in strong O-H···N or O-H···O hydrogen bonds. For instance, in the crystal structure of N′-hydroxypyrimidine-2-carboximidamide, adjacent molecules are linked by pairs of N—H⋯O hydrogen bonds, forming inversion dimers nih.gov. Furthermore, weaker C-H···O and C-H···π interactions may also play a role in stabilizing the crystal packing. In addition to hydrogen bonding, π-π stacking interactions between the aromatic rings of adjacent molecules are also likely to be a significant feature of the crystal packing, as is common in planar aromatic molecules.

Table 2: Predicted Hydrogen Bonding and Intermolecular Interactions for this compound

| Interaction Type | Donor | Acceptor | Predicted Motif |

|---|---|---|---|

| Hydrogen Bond | N-H (amino) | N (pyrimidine) | Dimer or Chain |

| Hydrogen Bond | O-H (hydroxyl) | N (pyrimidine) | Dimer or Sheet |

| Hydrogen Bond | O-H (hydroxyl) | O (hydroxyl) | Chain or Sheet |

| Hydrogen Bond | N-H (amino) | O (hydroxyl) | Dimer or Sheet |

| π-π Stacking | Phenyl / Pyrimidine Ring | Phenyl / Pyrimidine Ring | Offset or Parallel-displaced |

This table is predictive and based on data from analogous compounds.

Theoretical and Computational Chemistry Approaches to 2 Phenylamino 5 Pyrimidinol

Quantum Chemical Calculations on 2-(Phenylamino)-5-pyrimidinol

Quantum chemical calculations are fundamental in elucidating the electronic and geometric properties of this compound at the atomic level. These methods allow for the prediction of molecular stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of pyrimidine (B1678525) derivatives. DFT calculations can provide valuable information about the distribution of electron density, molecular orbital energies, and reactivity descriptors for this compound.

Key electronic properties that can be determined using DFT include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. For pyrimidine derivatives, DFT has been employed to study their electronic structure and reactivity.

Global reactivity descriptors, such as chemical hardness, chemical potential, and electrophilicity index, can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity.

Table 1: Representative DFT-Calculated Electronic Properties for a Generic 2-(Phenylamino)pyrimidine Derivative

| Property | Value (a.u.) |

| HOMO Energy | -0.235 |

| LUMO Energy | -0.078 |

| HOMO-LUMO Gap | 0.157 |

| Chemical Hardness (η) | 0.0785 |

| Chemical Potential (μ) | -0.1565 |

| Electrophilicity Index (ω) | 0.1558 |

Note: These values are illustrative for a generic derivative and would need to be specifically calculated for this compound.

Ab initio methods are quantum chemical calculations based on first principles, without the inclusion of empirical parameters. These methods are employed for the high-accuracy determination of molecular geometries and energetic profiles. For molecules like this compound, ab initio calculations can be used to find the most stable three-dimensional structure (geometric optimization) and to calculate the relative energies of different conformers or tautomers.

The study of tautomerism is particularly relevant for this compound, which can exist in different tautomeric forms due to the presence of the hydroxyl and amino groups. For instance, the closely related 2-hydroxypyridine exists in equilibrium with its tautomer, 2-pyridone. Ab initio calculations can predict the relative stability of the enol (pyrimidinol) and keto (pyrimidinone) tautomers, as well as the energy barriers for their interconversion.

Table 2: Illustrative Relative Energies of Tautomers for a Hydroxypyrimidine System

| Tautomer | Relative Energy (kcal/mol) |

| Enol Form | 0.00 |

| Keto Form | +2.5 |

Note: The relative energies are hypothetical and serve as an example of what can be determined through ab initio calculations.

Molecular Dynamics (MD) Simulations of this compound

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. MD simulations provide detailed information about the conformational changes, flexibility, and interactions of a molecule with its environment, such as a solvent or a biological receptor.

MD simulations can be used to explore the conformational landscape of this compound. The molecule's flexibility arises from the rotation around the single bond connecting the phenyl and pyrimidine rings. MD simulations can reveal the preferred dihedral angles and the energy barriers between different conformations.

Furthermore, MD simulations can provide insights into the dynamics of tautomerism. By simulating the molecule in a solvent, it is possible to observe the proton transfer events that lead to the interconversion between different tautomeric forms and to understand the role of solvent molecules in this process.

The behavior of this compound can be significantly influenced by the solvent. MD simulations explicitly including solvent molecules (e.g., water) can model these interactions. These simulations can predict how the solvent affects the conformational preferences and the tautomeric equilibrium of the molecule. The analysis of radial distribution functions from MD simulations can reveal the structure of the solvation shells around different parts of the molecule.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs (Mechanistic Focus)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For analogs of this compound, QSAR models can be developed to predict their activity as, for example, kinase inhibitors.

A mechanistic QSAR study focuses on understanding the underlying molecular interactions that govern the biological activity. This involves the use of molecular descriptors that encode information about the structural and physicochemical properties of the molecules, such as steric, electronic, and hydrophobic features.

For a series of this compound analogs, a QSAR model could be developed using techniques like Multiple Linear Regression (MLR) or Partial Least Squares (PLS). The resulting model would be an equation that relates the biological activity (e.g., inhibitory concentration, IC50) to a set of calculated molecular descriptors. Such a model can be used to predict the activity of new, unsynthesized analogs and to guide the design of more potent compounds. The analysis of the descriptors in the QSAR model can provide insights into the key structural features required for high activity.

Derivation of Molecular Descriptors

Molecular descriptors are numerical values that characterize the properties of a molecule. They are fundamental to the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. These descriptors can be categorized into several types, including constitutional, topological, geometrical, and quantum-chemical descriptors.

For a molecule like this compound, a variety of descriptors could be calculated using specialized software. These would typically include:

| Descriptor Category | Examples of Potential Descriptors for this compound |

| Constitutional | Molecular Weight, Atom Count, Number of Rings |

| Topological | Wiener Index, Randić Index, Balaban Index |

| Geometrical | Molecular Surface Area, Molecular Volume, Shape Indices |

| Quantum-Chemical | Dipole Moment, HOMO/LUMO Energies, Mulliken Charges |

| Physicochemical | LogP (octanol-water partition coefficient), Polar Surface Area (PSA) |

This table represents a hypothetical list of descriptors that could be calculated for this compound; however, no published study provides these specific values.

Predictive Models for Mechanistic Interactions

Predictive models, particularly QSAR models, are developed to correlate the structural or physicochemical properties of compounds with their biological activities or other effects. These models are instrumental in understanding the mechanistic interactions of molecules at a systemic level.

The development of a predictive model for this compound would involve:

Dataset Compilation: Assembling a set of structurally related compounds with known activities.

Descriptor Calculation: Computing a wide range of molecular descriptors for each compound in the dataset.

Model Building: Employing statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN) to build a correlative model.

Validation: Rigorously validating the model's predictive power using internal and external validation techniques.

No such predictive models have been specifically developed for this compound in the available literature.

Molecular Docking and Ligand-Receptor Interaction Studies for this compound (Mechanistic Focus)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a key tool for understanding the mechanistic basis of ligand-receptor interactions at a molecular level.

Binding Affinity Predictions and Interaction Mapping

Molecular docking simulations could be used to predict the binding affinity of this compound to a specific protein target. The output of such a study would typically include a scoring function value, which estimates the binding free energy, and a detailed map of the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) between the ligand and the receptor.

A hypothetical interaction map for this compound docked into a protein active site might reveal the pyrimidinol core acting as a hydrogen bond donor and/or acceptor, while the phenylamino (B1219803) group could engage in hydrophobic or pi-stacking interactions. However, no published molecular docking studies for this specific compound are available to confirm such predictions.

Identification of Key Amino Acid Residues in Mechanistic Binding

A crucial outcome of molecular docking studies is the identification of key amino acid residues within the receptor's binding site that are critical for ligand recognition and binding. This information is invaluable for understanding the mechanism of action and for the rational design of more potent and selective molecules.

For this compound, such a study would pinpoint specific amino acids that form crucial interactions with the molecule. For instance, polar residues like serine or threonine might form hydrogen bonds with the hydroxyl group of the pyrimidinol ring, while aromatic residues such as phenylalanine or tyrosine could interact with the phenyl ring. The absence of docking studies for this compound means that its specific interactions with any biological target remain uncharacterized.

Mechanistic Investigations of 2 Phenylamino 5 Pyrimidinol Biological Activities

Enzyme Inhibition Mechanisms by 2-(Phenylamino)-5-pyrimidinol

Specific studies on the enzyme inhibition mechanisms of this compound, including kinetic analysis of enzyme-ligand interactions and the molecular basis of its inhibition, are not found in the reviewed literature. While related pyrimidine (B1678525) derivatives have been investigated as inhibitors of various enzymes, this data cannot be extrapolated to the subject compound.

No data is available on the kinetic analysis of enzyme-ligand interactions for this compound.

There is no information regarding the molecular basis of enzyme inhibition by this compound.

Receptor Binding and Modulation by this compound

Information regarding the specific interaction of this compound with any receptor, including radioligand binding assays and functional assays, is not available.

No studies reporting radioligand binding assays to determine the receptor affinity of this compound have been identified.

There are no published functional assays detailing the agonistic or antagonistic activity of this compound at a mechanistic level.

Cellular Pathway Modulation by this compound

Specific data on how this compound modulates cellular pathways is not present in the available scientific literature. While other pyrimidine compounds are known to affect cellular signaling, these findings are not specific to this compound.

Effects on Signal Transduction Pathways (e.g., Kinase Cascades, Gene Expression)

The 2-(phenylamino)pyrimidine scaffold is a well-established framework for the development of protein kinase inhibitors. Analogs of this compound have been shown to target various kinases, including Cyclin-Dependent Kinases (CDKs), which are pivotal regulators of transcription and cell cycle progression.

For instance, a series of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine derivatives have been identified as highly potent inhibitors of CDK9. nih.govacs.org CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain of RNA polymerase II, a critical step in the expression of many genes, including those encoding anti-apoptotic proteins. Inhibition of CDK9 by these compounds leads to the downregulation of short-lived survival proteins, thereby disrupting a crucial signal transduction pathway for cancer cell survival. acs.org

The general mechanism for many pyrimidine-based kinase inhibitors involves competing with ATP for binding to the kinase's active site. rsc.org This competitive inhibition blocks the phosphorylation of downstream protein substrates, thereby interrupting the signaling cascade. While the specific kinases inhibited by this compound itself have not been detailed, the consistent activity of its analogs suggests it likely functions as a kinase inhibitor.

Mechanistic Studies of Apoptosis or Cell Cycle Regulation

The inhibition of key kinases by 2-(phenylamino)pyrimidine derivatives directly impacts cellular processes like apoptosis and cell cycle regulation. By inhibiting CDK9, for example, analogs of this compound can induce apoptosis in cancer cells. This is because cancer cells often rely on the overexpression of anti-apoptotic proteins to evade programmed cell death, and the expression of these proteins is frequently dependent on CDK9 activity. acs.org

Furthermore, pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, which share a fused pyrimidine ring system, have been shown to affect various targets that regulate the cell cycle, including the Epidermal Growth Factor Receptor (EGFR) and tubulin. researchgate.net Inhibition of these targets can lead to cell cycle arrest, typically at the G1/S or G2/M checkpoints, and subsequently trigger apoptosis. While these are different pyrimidine scaffolds, they highlight the potential for pyrimidine-based compounds to influence cell cycle progression and induce apoptosis through various mechanisms.

Structure-Activity Relationship (SAR) Studies for Biological Mechanisms of this compound Analogs

Structure-activity relationship (SAR) studies on analogs of this compound have provided valuable insights into how structural modifications influence their biological activity, particularly their potency and selectivity as kinase inhibitors.

Correlation of Structural Modifications with Mechanistic Potency

Research on 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine derivatives has underscored the importance of substitutions on the pyrimidine ring for their inhibitory activity against CDKs. nih.govacs.org A key finding from these studies is the significant role of the substituent at the C5-position of the pyrimidine core in determining both the potency and selectivity of CDK9 inhibition. nih.govacs.org

For example, the introduction of a carbonitrile group at the C5-position of a 2-anilino-4-(thiazol-5-yl)pyrimidine base structure resulted in a compound with potent inhibition of CDK9, CDK1, and CDK2. acs.org This suggests that the electronic properties and size of the group at the C5-position are critical for interaction with the kinase active site. The presence of a hydroxyl group at the C5-position in this compound would, therefore, be expected to significantly influence its kinase inhibitory profile compared to analogs with other substituents at this position. The hydroxyl group could potentially act as a hydrogen bond donor or acceptor, forming specific interactions within the ATP-binding pocket of target kinases.

The table below summarizes the impact of C5-substitutions on the kinase inhibitory activity of a 2-(m-nitroanilino)-4-(thiazol-5-yl)pyrimidine scaffold.

| Compound | C5-Substituent (R') | CDK9 Ki (nM) | CDK1 Ki (nM) | CDK2 Ki (nM) |

| Ia | H | 1 | 2 | 6 |

| 12a | CN | 1 | 1 | 2 |

Data sourced from a study on substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines. acs.org This table illustrates how modification at the C5 position can modulate kinase inhibitory potency.

Pharmacophore Modeling for Mechanistic Interactions

Pharmacophore models for kinase inhibitors based on the pyrimidine scaffold typically highlight several key features essential for binding to the ATP-binding pocket. These generally include:

A heterocyclic core (the pyrimidine ring) that mimics the adenine (B156593) base of ATP.

One or more hydrogen bond donors and acceptors that interact with the "hinge" region of the kinase, which connects the N- and C-lobes of the enzyme. The amino group at the C2-position of the pyrimidine ring is a common hinge-binding motif.

Hydrophobic regions that occupy hydrophobic pockets within the active site. The phenyl group in this compound would serve this function.

For pyrazolo[1,5-a]pyrimidine-based kinase inhibitors, SAR studies have emphasized the influence of different substituent patterns on their pharmacological properties, acting as ATP-competitive inhibitors. rsc.org While a specific pharmacophore model for this compound is not available, models for related compounds consistently show the importance of the 2-aminopyrimidine (B69317) core for hinge binding. The 5-hydroxyl group would contribute to the specific pharmacophoric features, likely as a hydrogen bond donor or acceptor, influencing the compound's selectivity and potency for particular kinases.

Advanced Research Applications and Methodological Contributions of 2 Phenylamino 5 Pyrimidinol

2-(Phenylamino)-5-pyrimidinol as a Chemical Probe for Biological Systems

Chemical probes are indispensable tools in chemical biology, enabling the interrogation of complex biological processes. This compound and its derivatives have proven to be valuable in this regard, particularly in the identification and validation of new drug targets and the elucidation of intricate signaling pathways.

Use in Target Identification and Validation Studies (Mechanistic)

The structural framework of 2-(phenylamino)pyrimidine is a key pharmacophore in a variety of kinase inhibitors. nih.gov This has positioned this compound and its analogs as valuable tools for identifying and validating novel protein kinase targets implicated in diseases such as cancer. For instance, derivatives of 2-phenylaminopyrimidine have been synthesized and evaluated for their antiproliferative effects in human chronic myeloid leukemia cells, targeting the Bcr-Abl tyrosine kinase. nih.gov

Research has also focused on the development of 2-(phenylamino)pyrimidine derivatives as inhibitors of other kinases, such as the mitogen-activated protein kinase (MAPK)-interacting kinases (Mnks), which are crucial for tumorigenesis. nih.gov The discovery of potent Mnk2 inhibitors from a series of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives highlights the utility of this scaffold in target-focused drug discovery. nih.gov These studies often involve screening against panels of kinases to determine selectivity and to identify potential off-target effects, thereby validating the primary target and revealing new ones.

The table below summarizes key research findings on the use of this compound derivatives in target identification and validation.

| Derivative Class | Target Kinase(s) | Key Findings |

| 2-phenylaminopyrimidine (PAP) derivatives | Bcr-Abl tyrosine kinase | Demonstrated potent antiproliferative activity in human chronic myeloid leukemia K562 cells. nih.gov |

| 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives | Mnk2 | Identified as potent and selective inhibitors of Mnk2, promoting apoptosis in acute myeloid leukemia cells. nih.gov |

| 2,4-pyrimidinediamine compounds | Syk kinase | Shown to be potent inhibitors of Syk kinase, which is involved in various cellular signaling pathways. google.com |

Application in Mechanistic Pathway Elucidation

Beyond target identification, this compound derivatives serve as molecular probes to unravel the complexities of cellular signaling pathways. By selectively inhibiting specific kinases, researchers can observe the downstream consequences and thereby map out the signaling cascades involved in various physiological and pathological processes.

For example, the use of 2-(phenylamino)pyrimidine-based inhibitors of Epidermal Growth Factor Receptor (EGFR) has been instrumental in understanding resistance mechanisms in cancer therapy. nih.govmdpi.com Studies on derivatives active against EGFR triple mutant cell lines have shed light on the molecular interactions that confer resistance to existing drugs and have guided the design of next-generation inhibitors. nih.govmdpi.com

Furthermore, investigations into the effects of these compounds on cell cycle progression and apoptosis have provided deeper insights into the mechanisms of cell death and survival. nih.govmdpi.comresearchgate.net For instance, certain 2-aminopyrimidine (B69317) derivatives have been shown to induce G2/M phase cell cycle arrest and apoptosis in cancer cell lines by inhibiting tubulin polymerization. researchgate.net Such studies are crucial for understanding the intricate network of pathways that govern cell fate and for identifying novel nodes for therapeutic intervention.

Methodological Advancements in Pyrimidine (B1678525) Chemistry Driven by this compound Research

The pursuit of novel this compound derivatives with enhanced biological activity has spurred significant innovation in synthetic and analytical chemistry.

Development of New Synthetic Methodologies

The synthesis of substituted pyrimidines is a central theme in organic chemistry. nih.gov Research focused on this compound and its analogs has contributed to the development of more efficient and versatile synthetic strategies. Traditional methods often involve the condensation of N-C-N fragments with 1,3-dicarbonyl compounds. nih.gov However, the demand for structural diversity has led to the exploration of novel routes.

Recent advancements include multi-component reactions that allow for the construction of highly complex pyrimidine derivatives in a single step, which is both time- and resource-efficient. organic-chemistry.orgrasayanjournal.co.in For example, a ZnCl2-catalyzed three-component coupling reaction has been developed for the synthesis of 4,5-disubstituted pyrimidine derivatives. organic-chemistry.org Additionally, metal- and solvent-free conditions have been explored, aligning with the principles of green chemistry. organic-chemistry.org The synthesis of 2-phenylaminopyrimidine derivatives has also been achieved through nucleophilic aromatic substitution (SNAr) reactions, providing a versatile method for introducing various substituents onto the pyrimidine core. nih.govmdpi.com

Refinement of Analytical and Computational Techniques

The characterization of novel this compound derivatives has necessitated the use and refinement of a range of analytical techniques. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are fundamental for structural elucidation. rasayanjournal.co.inresearchgate.net Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are widely employed for the separation and identification of these compounds and their metabolites. govinfo.govekb.eg

In parallel, computational chemistry has become an indispensable tool in the study of 2-(phenylamino)pyrimidine derivatives. Molecular docking studies are routinely used to predict the binding modes of these compounds with their protein targets, providing insights into structure-activity relationships (SAR). mdpi.comekb.egworldscientific.com These computational models help in rational drug design by predicting which modifications to the lead compound are likely to improve binding affinity and selectivity. Furthermore, quantum chemical calculations can be used to understand the electronic properties of these molecules, which can influence their reactivity and intermolecular interactions. worldscientific.comturcmos.com

Future Prospects and Untapped Research Avenues for this compound

The versatility of the 2-(phenylamino)pyrimidine scaffold suggests that its full potential is yet to be realized. Future research is likely to expand into several exciting areas. The exploration of this scaffold for targets beyond kinases, such as other enzyme families or receptor classes, holds significant promise. smolecule.com The unique physicochemical properties of the pyrimidine ring, including its ability to form hydrogen bonds and act as a bioisostere for other aromatic systems, make it an attractive starting point for the design of novel bioactive molecules. nih.gov

The development of "smart" probes based on the this compound structure, which could be used for imaging or for the targeted delivery of therapeutic agents, is another promising avenue. Furthermore, the application of this scaffold in agricultural science as pesticides or plant growth regulators continues to be an area of interest. ekb.eg

As synthetic methodologies become more sophisticated, the creation of even more diverse and complex libraries of 2-(phenylamino)pyrimidine derivatives will become feasible. This will undoubtedly accelerate the discovery of new chemical probes and drug candidates with novel mechanisms of action, further solidifying the importance of this compound and its derivatives in chemical and biomedical research. tandfonline.com

Exploration of Novel Mechanistic Paradigms

Research into derivatives of this compound has been instrumental in uncovering new mechanistic paradigms, particularly in the field of oncology. By designing and synthesizing novel molecules based on this core structure, scientists have been able to probe and modulate previously underexplored signaling pathways.

A significant breakthrough has been the development of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives as potent and selective inhibitors of MAP kinase-interacting kinases (Mnk1 and Mnk2). nih.gov These kinases are crucial for the phosphorylation of the eukaryotic initiation factor 4E (eIF4E), a key event in tumorigenesis. nih.gov The inhibition of Mnk represents a novel therapeutic strategy for cancer.

Detailed mechanistic studies revealed that these pyrimidine-based inhibitors function by inducing apoptosis (programmed cell death) in cancer cells. Specifically, treatment of acute myeloid leukemia (MV4-11) cells with these compounds led to a significant reduction in the expression of Mcl-1, an anti-apoptotic protein. nih.gov This downregulation of Mcl-1 is a key mechanistic insight, as it directly links Mnk inhibition to the apoptotic machinery.

The selectivity of these compounds for Mnk2 over other kinases is a critical aspect of their utility in exploring these new mechanistic paradigms. High selectivity minimizes off-target effects, allowing researchers to confidently attribute the observed biological outcomes to the inhibition of the intended target. The structure-activity relationship (SAR) studies have provided a clear understanding of the chemical features required for potent and selective Mnk inhibition, guiding the design of future research tools and potential therapeutics. nih.gov

Integration with Emerging Technologies in Chemical Biology

The versatile 2-(phenylamino)pyrimidine scaffold is well-suited for integration with a range of emerging technologies in chemical biology. These technologies are transforming drug discovery by enabling researchers to identify and validate new drug targets, understand drug mechanisms of action, and develop more effective therapies.

Chemical Probes and Proteomics:

One of the most powerful applications of small molecules like this compound derivatives is their development into chemical probes. rsc.org A well-characterized, potent, and selective inhibitor can be modified with a reactive group (for covalent labeling) or an affinity tag (like biotin) to create a probe for "chemical proteomics" or "activity-based protein profiling" (ABPP). vcu.edumdpi.combeilstein-journals.org

These probes allow for the identification of the direct cellular targets of the compound in a complex biological system. For instance, a probe based on a Mnk2 inhibitor could be used to label and identify Mnk2 from cell lysates, confirming target engagement in a cellular context. discoveryontarget.com Furthermore, such probes can be used in competitive binding experiments to assess the selectivity of other compounds or to discover novel binding partners and off-targets, providing a deeper understanding of the compound's pharmacology. rsc.orgmdpi.com The development of covalent chemical probes for kinases has become a particularly effective strategy for elucidating signaling pathways. rsc.org

High-Throughput Screening (HTS):

The 2-(phenylamino)pyrimidine core structure is a valuable template for the generation of large chemical libraries for high-throughput screening (HTS). researchgate.netbmglabtech.com HTS allows for the rapid testing of thousands to millions of compounds to identify "hits" with a desired biological activity. researchgate.net Libraries of 2-(phenylamino)pyrimidine derivatives can be screened against a wide array of biological targets, including enzymes and receptors, to discover new lead compounds for various diseases. bmglabtech.commdpi.com

The synthetic tractability of the pyrimidine scaffold allows for the systematic modification of different positions on the ring, leading to diverse chemical libraries with a range of pharmacological properties. mdpi.comtandfonline.com This diversity increases the probability of finding a hit for a specific target. The data generated from HTS campaigns, combined with computational modeling, can rapidly advance our understanding of the structure-activity relationships for new classes of bioactive molecules.

Advanced Cellular Imaging and Target Validation:

Derivatives of this compound can also be functionalized with fluorophores for use in advanced cellular imaging techniques. These fluorescent probes can be used to visualize the subcellular localization of the compound or its target protein in living cells, providing spatial and temporal information about drug action.

Furthermore, these compounds are critical tools for target validation, the process of confirming that a specific biological molecule is directly involved in a disease process and is a suitable target for therapeutic intervention. sonraianalytics.combio-rad.com By using potent and selective inhibitors, researchers can study the physiological consequences of inhibiting a particular target in cells and in animal models of disease, thereby validating its role in pathology. nih.govsonraianalytics.com The development of 2-(phenylamino)pyrimidine derivatives as inhibitors of targets like EGFR and Mnk2 exemplifies this approach. nih.govmdpi.com

The integration of the 2-(phenylamino)pyrimidine scaffold with these emerging technologies continues to drive innovation in chemical biology and drug discovery, promising new insights into complex biological systems and the development of next-generation therapeutics.

常见问题

Q. What synthetic routes are recommended for 2-(Phenylamino)-5-pyrimidinol, and what parameters critically influence reaction yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 5-bromo-2-aminopyrimidine with aniline derivatives under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours. Key parameters include:

- Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.

- Temperature control : Excess heat may lead to byproducts like dehalogenated intermediates.

- Catalyst use : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in cross-coupling routes .

Yield optimization requires monitoring reaction progress via TLC or HPLC.

Q. Which spectroscopic techniques are optimal for structural characterization of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–8.2 ppm for phenyl groups) and pyrimidine ring protons (δ 8.5–9.0 ppm).

- FT-IR : Confirm N-H stretches (3200–3400 cm⁻¹ for amine groups) and C=N/C=C vibrations (1600–1650 cm⁻¹).

- X-ray crystallography : Resolve π-stacking interactions between phenyl and pyrimidine rings, as demonstrated in structurally analogous pyrimidines .

- Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 214.0984 for C₁₀H₁₀N₃O).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies in antimicrobial or anticancer data often arise from:

- Assay variability : Standardize protocols (e.g., MIC testing per CLSI guidelines) and use reference strains (e.g., E. coli ATCC 25922).

- Structural analogs : Compare substituent effects; e.g., electron-withdrawing groups on the phenyl ring enhance antimicrobial activity in triazole derivatives .

- Metabolite interference : Monitor for in situ degradation using LC-MS, as seen in pyrimethanil metabolism to 4,6-dimethyl-2-(phenylamino)-5-pyrimidinol .

Q. What experimental designs are recommended for structure-activity relationship (SAR) studies of this compound?

- Methodological Answer :

- Core modifications : Introduce substituents at the pyrimidine C4/C6 positions (e.g., methyl, fluoro) to assess steric/electronic effects.

- Biological evaluation : Use orthogonal assays (e.g., DPPH scavenging for antioxidant activity, agar diffusion for antibacterial effects) to correlate structural changes with activity, as demonstrated in triazole-thioacetohydrazide derivatives .

- Computational modeling : Perform DFT calculations to predict electron density distribution and docking studies (e.g., AutoDock Vina) to map binding interactions with target enzymes.

Q. How should analytical methods be validated for detecting this compound residues in complex matrices?

- Methodological Answer : Follow EPA guidelines for fungicide metabolites:

- Sample preparation : Use QuEChERS extraction (acetonitrile partitioning, MgSO₄/PSA cleanup).

- Chromatography : Employ reverse-phase HPLC (C18 column, 0.1% formic acid/ACN gradient) with retention time ~8.2 minutes.

- Detection : MS/MS in MRM mode (m/z 214→153 for quantification; LOD ≤0.01 ppm) .

Validate recovery rates (70–120%) and matrix effects using spike-and-recovery experiments in food commodities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。